An In-depth Technical Guide to 3-(Methylsulfonyl)benzylamine (CAS: 771573-22-9)
An In-depth Technical Guide to 3-(Methylsulfonyl)benzylamine (CAS: 771573-22-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-(Methylsulfonyl)benzylamine, a versatile bifunctional organic building block. While specific literature on this exact compound is sparse, this guide synthesizes information from analogous structures and established chemical principles to offer insights into its synthesis, physicochemical properties, reactivity, and potential applications, particularly in the field of medicinal chemistry. The presence of both a nucleophilic primary amine and an electron-withdrawing methylsulfonyl group on a benzene scaffold makes it a molecule of significant interest for the construction of diverse and complex chemical entities.
Introduction and Molecular Overview
3-(Methylsulfonyl)benzylamine, with the CAS number 771573-22-9, is a substituted aromatic amine. Its structure is characterized by a benzylamine core with a methylsulfonyl (-SO₂CH₃) group at the meta-position of the phenyl ring. This unique combination of a basic aminomethyl group and a polar, aprotic sulfonyl group imparts a distinct chemical personality to the molecule, suggesting its utility as a scaffold or intermediate in the synthesis of novel compounds.
The benzylamine moiety is a prevalent structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] The primary amine serves as a key site for further functionalization, allowing for the introduction of various substituents to modulate pharmacological properties. Simultaneously, the methylsulfonyl group is a well-recognized pharmacophore that can enhance aqueous solubility, metabolic stability, and hydrogen bonding capacity of a molecule, thereby improving its drug-like properties.[2] The meta-substitution pattern influences the electronic and steric environment of both functional groups, which can be strategically exploited in molecular design.
Physicochemical and Spectroscopic Profile
While experimental data for 3-(Methylsulfonyl)benzylamine is not extensively published, its properties can be predicted based on its structure and data from commercial suppliers.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 771573-22-9 | [3] |
| Molecular Formula | C₈H₁₁NO₂S | [4] |
| Molecular Weight | 185.24 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 57-59 °C | [5] |
| Purity | Typically ≥97% | [6] |
| Storage | Inert atmosphere, room temperature | [6] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the functional groups present in the molecule.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons (4H) in the range of δ 7.2-7.9 ppm. A singlet for the benzylic CH₂ protons around δ 3.9-4.1 ppm. A singlet for the methylsulfonyl CH₃ protons around δ 3.0 ppm. A broad singlet for the NH₂ protons, with a chemical shift that can vary depending on solvent and concentration. |
| ¹³C NMR | Aromatic carbons in the range of δ 125-145 ppm. The benzylic carbon (CH₂) signal around δ 45-46 ppm. The methylsulfonyl carbon (CH₃) signal around δ 44-45 ppm. |
| FT-IR (cm⁻¹) | N-H stretching of the primary amine as two bands in the region of 3300-3400 cm⁻¹. Asymmetric and symmetric S=O stretching of the sulfonyl group around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. Aromatic C-H stretching just above 3000 cm⁻¹. C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | Expected molecular ion peak [M]⁺ at m/z = 185. Fragmentation may involve the loss of the aminomethyl group or cleavage of the methylsulfonyl group. |
Synthesis and Purification
A robust and widely applicable method for the synthesis of primary amines is the reduction of the corresponding nitrile. Therefore, a logical and efficient synthetic route to 3-(Methylsulfonyl)benzylamine is the reduction of 3-(methylsulfonyl)benzonitrile.
Proposed Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis starting from 3-chlorobenzonitrile, proceeding through 3-(methylthio)benzonitrile, followed by oxidation to 3-(methylsulfonyl)benzonitrile, and finally reduction to the target compound.
Caption: Proposed multi-step synthesis of 3-(Methylsulfonyl)benzylamine.
Experimental Protocol: Reduction of 3-(Methylsulfonyl)benzonitrile
This protocol is a representative procedure based on the common application of Lithium Aluminum Hydride (LiAlH₄) for the reduction of nitriles to primary amines.[7][8]
Materials:
-
3-(Methylsulfonyl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Addition of Nitrile: A solution of 3-(methylsulfonyl)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Isolation: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined filtrate and washings are collected.
-
Purification: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(Methylsulfonyl)benzylamine.
-
Further Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Reactivity and Potential Applications
The dual functionality of 3-(Methylsulfonyl)benzylamine makes it a valuable building block in organic synthesis and medicinal chemistry.
Reactivity Profile
-
Amine Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including N-acylation, N-alkylation, reductive amination, and formation of sulfonamides, ureas, and thioureas. This allows for the straightforward introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.[2][9]
-
Methylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. It is generally stable to many reaction conditions but can be a target for nucleophilic substitution under harsh conditions.
-
Aromatic Ring: The interplay of the activating (though weakly) aminomethyl group and the deactivating methylsulfonyl group will direct further electrophilic aromatic substitution to the positions ortho and para to the aminomethyl group.
Role as a Synthetic Building Block
The following diagram illustrates the potential of 3-(Methylsulfonyl)benzylamine as a scaffold for generating a library of diverse compounds.
Caption: 3-(Methylsulfonyl)benzylamine as a versatile scaffold in medicinal chemistry.
Potential in Drug Discovery
-
Scaffold for Bioactive Molecules: Given that both benzylamines and sulfonamides are common motifs in pharmaceuticals, 3-(Methylsulfonyl)benzylamine is an attractive starting material for the synthesis of novel therapeutic agents. For instance, benzylamine derivatives have been investigated as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 for prostate cancer therapy.[9]
-
Modulation of Physicochemical Properties: The methylsulfonyl group can be incorporated to improve the pharmacokinetic profile of a lead compound. Its ability to act as a hydrogen bond acceptor can enhance binding to biological targets.[2]
-
Structure-Activity Relationship (SAR) Studies: This molecule can be used in SAR studies to probe the importance of the methylsulfonyl group at the meta position for biological activity.[2][10]
Safety, Handling, and Stability
Hazard Information
The hydrochloride salt of 3-(Methylsulfonyl)benzylamine is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, eye protection, lab coat).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry and cool place.[6]
Chemical Stability
-
General Stability: Benzylamines are generally stable under neutral and basic conditions but will form salts with acids. The methylsulfonyl group is robust and resistant to many chemical transformations.
-
Hydrolytic Stability: The C-N and C-S bonds are expected to be stable to hydrolysis under normal physiological and environmental conditions.
-
Thermal Stability: The compound is a solid with a defined melting point, suggesting good thermal stability under standard laboratory conditions. However, decomposition may occur at elevated temperatures.
Conclusion
3-(Methylsulfonyl)benzylamine is a valuable and versatile building block for organic synthesis and medicinal chemistry. While specific experimental data on this compound is limited, its synthesis via the reduction of 3-(methylsulfonyl)benzonitrile is a feasible and scalable route. The presence of two key functional groups, the primary amine and the methylsulfonyl moiety, provides a platform for the generation of diverse molecular architectures with tunable physicochemical and pharmacological properties. This guide serves as a foundational resource for researchers interested in utilizing this promising compound in their synthetic and drug discovery endeavors.
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